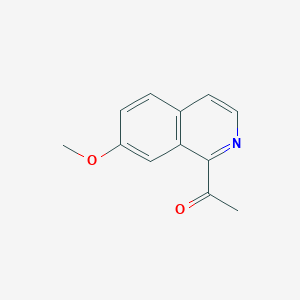

1-(7-Methoxyisoquinolin-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxyisoquinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8(14)12-11-7-10(15-2)4-3-9(11)5-6-13-12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHXRUSXUXCKKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Pathways to 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

Elucidation of Established Synthetic Routes to Isoquinolin-1-yl Ethanones

The construction of the isoquinoline (B145761) framework, the core of 1-(7-methoxyisoquinolin-1-yl)ethan-1-one, has been extensively studied, with several named reactions providing reliable, albeit sometimes harsh, methods for its synthesis. These traditional methods often require multi-step sequences and specific precursor molecules.

Multi-Step Conversions from Precursor Molecules

The classical syntheses of isoquinolines, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically involve the cyclization of a substituted β-phenylethylamine derivative. These multi-step approaches are foundational to accessing the isoquinoline core.

The Bischler-Napieralski reaction is a widely used method that involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nih.govresearchgate.netmdpi.com The resulting 3,4-dihydroisoquinoline (B110456) can then be oxidized to the corresponding isoquinoline. For the synthesis of a 1-substituted isoquinoline, the acyl group of the starting amide ultimately becomes the substituent at the C-1 position.

The Pictet-Spengler reaction offers another pathway, involving the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline, which can be subsequently oxidized. nih.govresearchgate.netbanglajol.info This method is particularly effective when the aromatic ring is activated with electron-donating groups. researchgate.net

The Pomeranz-Fritsch reaction utilizes the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine, to yield the isoquinoline core. acs.orgnih.govresearchgate.net Modifications to this reaction allow for the synthesis of a variety of substituted isoquinolines.

A generalized scheme for these classical routes is presented below:

| Reaction | Starting Materials | Key Intermediates | Product | Typical Conditions |

| Bischler-Napieralski | β-phenylethylamide | 3,4-Dihydroisoquinoline | Isoquinoline | POCl₃, P₂O₅, reflux |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Isoquinoline | Acid catalyst, heat |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal | Isoquinoline | Strong acid (e.g., H₂SO₄) |

Cyclization Reactions in the Formation of the Isoquinoline Core

The key step in these classical methods is the intramolecular cyclization onto the aromatic ring. The success of this electrophilic aromatic substitution is highly dependent on the substitution pattern of the benzene (B151609) ring. Electron-donating groups, such as the methoxy (B1213986) group at the 7-position of the target molecule, facilitate this cyclization by activating the aromatic ring towards electrophilic attack.

For instance, in a Bischler-Napieralski approach to a 7-methoxyisoquinoline (B1361142) derivative, the cyclization would preferentially occur at the position para to the activating methoxy group, leading to the desired regiochemistry. The choice of cyclization strategy is therefore crucial in controlling the final substitution pattern of the isoquinoline product.

Development and Optimization of Novel Catalytic Approaches for Isoquinolin-1-yl Ketone Synthesis

While classical methods are robust, they often suffer from limitations such as harsh reaction conditions, limited substrate scope, and low yields. thieme-connect.com Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions for the synthesis of isoquinolines and their derivatives, offering milder conditions and greater functional group tolerance. organic-chemistry.orgnih.gov

Palladium, copper, rhodium, and ruthenium catalysts have been extensively employed in C-H activation and cross-coupling strategies to construct the isoquinoline skeleton. researchgate.netorganic-chemistry.org For the direct introduction of an acetyl group at the C-1 position, methods such as the Minisci reaction have been adapted. A transition-metal-free Minisci-type acylation of isoquinolines with aldehydes has been developed using potassium persulfate (K₂S₂O₈) as an oxidant, providing a direct route to 1-acylisoquinolines. nih.gov Another approach involves the visible-light-induced acridinium-catalyzed acylation of isoquinolines with aldehydes. thieme-connect.com

Recent advances have also focused on the use of more sustainable and environmentally friendly catalytic systems. For example, a ruthenium(II)/polyethylene glycol (PEG)-400 system has been developed for the synthesis of isoquinoline derivatives in a biodegradable solvent. thieme-connect.com

Below is a table summarizing some modern catalytic approaches:

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| K₂S₂O₈ / TBAB | Isoquinoline, Aldehyde | Minisci-type Acylation | Transition-metal-free |

| Acridinium / Visible Light | Isoquinoline, Aldehyde | Photoredox Catalysis | Mild conditions, sustainable |

| Ru(II) / PEG-400 | Hydrazine, Alkyne | C-H/N-N Activation | Recyclable catalyst, green solvent |

| Palladium / Copper | o-haloarylaldehyde, Alkyne | Coupling/Annulation | High yields, broad scope |

Exploration of Regioselective and Stereoselective Synthesis for this compound

Achieving regioselectivity in the synthesis of substituted isoquinolines is paramount. For this compound, the challenge lies in controlling the position of both the methoxy and the acetyl groups. In classical syntheses, the regioselectivity is often dictated by the substitution pattern of the starting materials. For instance, starting with a 3-methoxyphenylethylamine derivative in a Bischler-Napieralski reaction would direct the cyclization to afford the 7-methoxyisoquinoline core.

The introduction of the acetyl group at the C-1 position can be achieved through various methods. One approach is to utilize a starting material that already contains the acetyl functionality or a precursor. Alternatively, direct C-H acylation of the pre-formed 7-methoxyisoquinoline ring system offers a more convergent approach. nih.govresearchgate.net The inherent electronic properties of the isoquinoline nucleus favor electrophilic and radical attack at the C-1 position.

Stereoselective synthesis to produce a chiral version of this compound, where the carbon of the ethanone (B97240) is a stereocenter, would require more advanced strategies. This could involve the use of chiral catalysts or auxiliaries. For example, the asymmetric reduction of the ketone functionality after its introduction would yield a chiral alcohol. Alternatively, a stereoselective Pictet-Spengler reaction using a chiral ketone could establish the stereocenter during the formation of the isoquinoline core. nih.gov The development of enantioselective methods for the synthesis of 1-substituted tetrahydroisoquinolines provides a foundation for accessing chiral derivatives. nih.govua.es

Innovative Reaction Conditions and Techniques in Isoquinoline Synthesis

To address the limitations of traditional synthetic methods, chemists have explored innovative reaction conditions and techniques. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions that are difficult under conventional heating. researchgate.netrsc.orgclockss.orgnih.gov Palladium-catalyzed microwave-assisted one-pot reactions have been developed for the efficient synthesis of isoquinolines from simple starting materials. researchgate.netclockss.org

The principles of green chemistry are also increasingly influencing the design of synthetic routes. The use of environmentally benign solvents, such as water or biodegradable solvents like PEG, is a significant step towards more sustainable processes. thieme-connect.comnih.gov Furthermore, the development of catalyst- and solvent-free reaction conditions represents a major advancement in environmentally friendly synthesis.

The table below highlights some innovative techniques and their impact on isoquinoline synthesis:

| Technique/Condition | Description | Advantages |

| Microwave Irradiation | Use of microwave energy to heat reactions | Rapid reaction times, higher yields, improved purity |

| Green Solvents (e.g., Water, PEG) | Replacement of hazardous organic solvents | Reduced environmental impact, improved safety |

| Catalyst-Free Reactions | Reactions that proceed without a catalyst | Cost-effective, avoids metal contamination |

| One-Pot Syntheses | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste |

Mechanistic Organic Chemistry and Reaction Pathway Elucidation of 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

Detailed Investigation of Carbonyl Group Reactivity in 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one

The carbonyl group in this compound is a primary site for chemical transformations, exhibiting reactivity typical of ketones but influenced by the adjacent isoquinoline (B145761) ring. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. youtube.comlibretexts.org

Nucleophilic addition is a fundamental reaction of the carbonyl group. libretexts.org A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride (B1222165), lithium aluminum hydride), and cyanide ions, can attack the carbonyl carbon. eopcw.com This addition leads to the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol. nih.gov The general mechanism for the base-promoted nucleophilic addition is a two-step process: nucleophilic attack followed by protonation. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, facilitating the attack of weaker nucleophiles. eopcw.com

The α-carbon of the acetyl group is also reactive. In the presence of a suitable base, a proton can be abstracted to form an enolate. This enolate is a powerful nucleophile and can participate in a range of reactions, including aldol (B89426) condensations and alkylations. msu.edu For instance, in an aldol condensation, the enolate of this compound could react with an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone. msu.edumsu.edu

Below is a table summarizing the expected reactivity of the carbonyl group with various reagents:

| Reagent Type | Example Reagent(s) | Expected Product Type |

| Hydride Reductants | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Organometallic Reagents | RMgX, RLi | Tertiary Alcohol |

| Cyanide | KCN, HCN | Cyanohydrin |

| Ylides (Wittig Reaction) | Ph₃P=CHR | Alkene |

| Amines | RNH₂ | Imine |

| Base (for enolate formation) | LDA, NaH | Enolate for subsequent reactions |

Reactivity Studies of the Isoquinoline Ring System: Substituent Effects on Reaction Pathways

The isoquinoline ring is an aromatic heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The reactivity and regioselectivity of these reactions are significantly influenced by the substituents on the ring. In this compound, the key substituents are the acetyl group at the C1 position and the methoxy (B1213986) group at the C7 position.

The nitrogen atom in the isoquinoline ring deactivates the ring towards electrophilic aromatic substitution, particularly in the pyridinoid ring. However, the benzenoid ring can still undergo substitution. The methoxy group at the C7 position is an electron-donating group through resonance, which activates the benzene (B151609) ring towards electrophilic attack. stackexchange.comviu.ca It directs incoming electrophiles to the ortho and para positions. In this case, the C6 and C8 positions are activated. The acetyl group at the C1 position is an electron-withdrawing group and deactivates the pyridinoid ring.

Nucleophilic aromatic substitution is also a possibility, especially on the pyridinoid ring which is electron-deficient due to the nitrogen atom. wikipedia.orgchemistrytalk.org The presence of a good leaving group would be necessary for such a reaction to occur. Nucleophilic attack is favored at the C1 position of the isoquinoline ring. quimicaorganica.org

The following table outlines the expected directing effects of the substituents on electrophilic aromatic substitution:

| Position | Influence of 7-Methoxy Group | Influence of 1-Acetyl Group (on pyridinoid ring) | Overall Expected Reactivity |

| C4 | Neutral | Deactivating | Low |

| C5 | Ortho to Methoxy (Activating) | Neutral | High |

| C6 | Para to Methoxy (Activating) | Neutral | High |

| C8 | Ortho to Methoxy (Activating) | Neutral | High |

Intermolecular and Intramolecular Processes Involving this compound

The presence of both a nucleophilic nitrogen atom (after activation) and an electrophilic carbonyl group, along with an acidic α-proton, allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Reactions:

Aldol Condensation: As mentioned earlier, the enolate of this compound can react with other carbonyl-containing molecules.

Mannich Reaction: The compound could potentially react with formaldehyde and a secondary amine to undergo a Mannich reaction, leading to the formation of a β-amino ketone.

Dimerization/Polymerization: Under certain conditions, such as strong acid or base, self-condensation or polymerization reactions could occur.

Intramolecular Reactions:

Cyclization Reactions: If a suitable reactive group were introduced elsewhere on the molecule, intramolecular cyclization could be possible. For example, if a nucleophilic group were present on a side chain attached to the isoquinoline ring, it could potentially attack the carbonyl carbon. Intramolecular cyclization is a common strategy for the synthesis of fused heterocyclic systems. nih.govresearchgate.net

Transition State Analysis and Kinetic Studies of Relevant Transformations

Transition State Analysis:

Transition states are high-energy, transient species that exist at the peak of the energy profile of a reaction. ucsb.edu Computational chemistry, using methods such as density functional theory (DFT), can be employed to model the structures and energies of transition states for reactions like nucleophilic addition to the carbonyl group or electrophilic substitution on the isoquinoline ring. For a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen π-bond. The geometry of this transition state would be somewhere between the trigonal planar starting material and the tetrahedral product. nih.gov

Kinetic Studies:

Experimental kinetic studies would involve monitoring the rate of a reaction under various conditions (e.g., changing reactant concentrations, temperature, solvent). This data would allow for the determination of the rate law, activation energy, and other kinetic parameters, which in turn provide evidence for a proposed reaction mechanism. For example, a kinetic isotope effect study, where a hydrogen atom at a reactive site is replaced by deuterium, could help determine if a particular C-H bond is broken in the rate-determining step of a reaction. acs.org

The following table provides a hypothetical overview of the types of data that could be obtained from kinetic and computational studies for a nucleophilic addition to the carbonyl group:

| Parameter | Experimental Method | Computational Method | Information Gained |

| Rate Constant (k) | Spectrophotometry, NMR | Not directly calculated | Quantitative measure of reaction speed |

| Activation Energy (Ea) | Arrhenius Plot (variable temp. kinetics) | Calculation of transition state energy | Energy barrier for the reaction |

| Enthalpy of Activation (ΔH‡) | Eyring Plot (variable temp. kinetics) | Calculation of transition state enthalpy | Enthalpy change to reach the transition state |

| Entropy of Activation (ΔS‡) | Eyring Plot (variable temp. kinetics) | Calculation of transition state entropy | Change in disorder to reach the transition state |

| Transition State Structure | N/A | Geometry Optimization | 3D arrangement of atoms at the energy maximum |

In the absence of direct experimental data for this compound, the principles outlined above, derived from studies of analogous systems, provide a robust framework for predicting and understanding its chemical behavior.

Sophisticated Spectroscopic and Chromatographic Characterization of 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysisrsc.orgnih.govsdsu.edulut.firesearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules like 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)rsc.orgnih.govresearchgate.net

The complete assignment of proton (¹H) and carbon (¹³C) signals is fundamental to confirming the molecular structure. While specific experimental data for this compound is not widely published, a predicted assignment can be derived based on known chemical shift values and substituent effects in related isoquinoline (B145761) systems.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, a singlet for the methoxy (B1213986) group protons, and a singlet for the acetyl methyl protons. The ¹³C NMR spectrum would correspondingly display signals for all 12 carbon atoms, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the acetyl methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~155-160 |

| 3 | ~8.4-8.6 (d) | ~142-144 |

| 4 | ~7.6-7.8 (d) | ~122-124 |

| 4a | - | ~135-137 |

| 5 | ~7.8-8.0 (d) | ~128-130 |

| 6 | ~7.2-7.4 (dd) | ~120-122 |

| 7 | - | ~160-162 |

| 8 | ~7.4-7.6 (d) | ~105-107 |

| 8a | - | ~125-127 |

| C=O | - | ~198-202 |

| CH₃ (acetyl) | ~2.7-2.9 (s) | ~25-27 |

| OCH₃ | ~3.9-4.1 (s) | ~55-57 |

Note: Predicted values are estimates. (d) = doublet, (dd) = doublet of doublets, (s) = singlet.

2D NMR Techniques: To confirm these assignments and establish connectivity, a suite of 2D NMR experiments is essential. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this molecule, cross-peaks would be expected between H-3 and H-4, as well as among the protons of the benzene (B151609) ring (H-5, H-6, and H-8), confirming their adjacent relationships.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, providing unambiguous one-bond ¹H-¹³C connections. sdsu.edu It would be used to definitively link each proton signal (e.g., H-5) to its corresponding carbon signal (C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most crucial experiments for piecing together the molecular skeleton by identifying two- and three-bond correlations between protons and carbons. sdsu.edu Key correlations would be expected between the acetyl methyl protons and both the carbonyl carbon and the C-1 carbon of the isoquinoline ring. Similarly, the methoxy protons would show a correlation to the C-7 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, irrespective of their bonding. A NOESY spectrum could reveal through-space correlations between the acetyl methyl protons and the H-8 proton, providing insights into the preferred orientation of the acetyl group relative to the isoquinoline ring.

Expected Key HMBC Correlations

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| CH₃ (acetyl) | C=O, C-1 | Confirms attachment of acetyl group to C-1 |

| OCH₃ | C-7 | Confirms attachment of methoxy group to C-7 |

| H-8 | C-7, C-8a, C-6 | Confirms position of H-8 |

| H-5 | C-4, C-6, C-8a | Confirms position of H-5 |

| H-3 | C-1, C-4, C-4a | Confirms position of H-3 |

Dynamic NMR for Conformational Equilibrium and Exchange Processessdsu.edu

The bond between the isoquinoline C-1 and the acetyl carbonyl carbon is a single bond, allowing for rotation. However, steric hindrance from the proton at the C-8 position may create a significant energy barrier to this rotation. This can result in distinct conformers that may interconvert at a rate that is slow on the NMR timescale, a phenomenon that can be studied using Dynamic NMR (DNMR). nih.gov

By acquiring ¹H NMR spectra at various temperatures, one could observe changes in the line shapes of signals for protons near the site of rotation (e.g., the acetyl methyl protons and H-8). If two stable conformers exist, separate signals might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal. Line-shape analysis of these temperature-dependent spectra would allow for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Functional Group Identificationresearchgate.netdocbrown.info

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the bonding and functional groups within a molecule by probing its characteristic vibrational modes. rsc.org

Infrared Spectroscopy for Characteristic Absorption Bandsresearchgate.netdocbrown.info

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The spectrum is a plot of transmittance versus wavenumber and is particularly useful for identifying key functional groups.

Predicted Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic (Isoquinoline) |

| ~3000-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1680-1660 | C=O stretch | Aryl Ketone |

| ~1620-1580 | C=N stretch | Isoquinoline Ring |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1250-1200 | C-O stretch (asymmetric) | Aryl-Alkyl Ether (Methoxy) |

| ~1050-1000 | C-O stretch (symmetric) | Aryl-Alkyl Ether (Methoxy) |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. nih.govrsc.org The presence of bands corresponding to aromatic C=C and C=N stretching, along with the characteristic C-O stretching of the methoxy group, would further confirm the molecule's key structural features. docbrown.info

Raman Spectroscopy for Vibrational Fingerprints and Surface Interactionsdocbrown.info

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, and the resulting energy shifts correspond to the vibrational modes of the molecule. lut.fi While IR is sensitive to vibrations that cause a change in the dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic isoquinoline ring system, which often produce strong Raman signals but weak IR absorptions. The combination of both IR and Raman spectra provides a more complete vibrational fingerprint of the molecule. spectroscopyonline.com Furthermore, advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's adsorption and orientation on metallic surfaces, as the enhancement effect is sensitive to the proximity and interaction of the molecule with the substrate. lut.fi

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The technique is particularly useful for analyzing compounds containing chromophores, such as conjugated systems.

The this compound molecule contains an extended conjugated system within the isoquinoline ring, which acts as a strong chromophore. The UV-Vis spectrum is expected to display multiple absorption bands corresponding to π → π* transitions within this aromatic system. These transitions are typically characterized by high molar absorptivity (ε). The presence of the carbonyl group and the nitrogen heteroatom also introduces the possibility of n → π* transitions, which are generally of much lower intensity and may appear as a shoulder on the main absorption bands or be obscured by them. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the specific substitution pattern on the aromatic ring, making UV-Vis spectroscopy a useful tool for characterizing the electronic properties of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis (Beyond Basic Identification)

High-Resolution Mass Spectrometry (HRMS) offers a significant advancement over nominal mass measurements, providing highly accurate mass data that allows for the determination of elemental compositions and the confident identification of unknown compounds. For this compound, with a molecular formula of C₁₂H₁₁NO₂, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 202.0868 Da. HRMS can measure this mass with high precision, typically within a few parts per million (ppm), which is crucial for distinguishing it from other isobaric compounds.

| Adduct | Theoretical m/z |

| [M+H]⁺ | 202.0868 |

| [M+Na]⁺ | 224.0687 |

| [M+K]⁺ | 240.0427 |

| [M+NH₄]⁺ | 219.1133 |

This table displays the theoretical exact masses for various common adducts of this compound, which can be precisely measured using High-Resolution Mass Spectrometry.

Tandem mass spectrometry (MS/MS) experiments, often performed on HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of the isoquinoline core and related ketones.

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 202.0868) is expected to undergo characteristic cleavages. The most likely initial fragmentation events would involve the acetyl group and the methoxy group, as these are the primary functional substituents on the stable isoquinoline ring.

Proposed Key Fragmentations:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing aromatic compounds is the loss of a methyl radical from the methoxy group, which would result in a fragment ion at approximately m/z 187.0633.

Loss of ketene (B1206846) (CH₂=C=O): Cleavage of the bond between the isoquinoline ring and the acetyl group can lead to the elimination of a neutral ketene molecule, producing a fragment corresponding to the 7-methoxyisoquinoline (B1361142) cation at approximately m/z 159.0657.

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can further fragment by losing carbon monoxide, a characteristic fragmentation of many aromatic ketones. This would yield a fragment at approximately m/z 159.0657.

Cleavage of the acetyl group: Direct cleavage of the C-C bond of the acetyl group can result in the formation of an acetyl cation (CH₃CO⁺) at m/z 43.0184, although the larger isoquinoline fragment is more likely to retain the charge.

A systematic study of isoquinoline alkaloids has shown that fragmentation patterns are often characteristic of the alkaloid type. For instance, losses of small neutral molecules from substituents on the aromatic ring are common fragmentation pathways. researchgate.net The stability of the isoquinoline ring system means that many observed fragments will retain this core structure.

| Proposed Fragment Ion | Plausible Neutral Loss | Theoretical m/z |

| [C₁₁H₈NO₂]⁺ | •CH₃ | 187.0633 |

| [C₁₀H₉NO]⁺ | CH₂=C=O | 159.0657 |

| [C₁₀H₈N]⁺ | •CH₃, CO | 159.0657 |

| [C₂H₃O]⁺ | C₁₀H₈NO | 43.0184 |

This interactive table outlines the proposed major fragment ions of this compound, their corresponding neutral losses, and their theoretical high-resolution masses.

The high sensitivity and specificity of HRMS make it an invaluable tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. In the synthesis of this compound, HRMS can be coupled with liquid chromatography (LC-HRMS) to track the depletion of starting materials and the formation of the desired product in real-time. The high mass accuracy allows for the confident identification of the product peak in a complex reaction mixture.

Furthermore, HRMS is highly effective for the identification and characterization of low-level impurities. By comparing the measured accurate masses of minor components in a sample to a database of potential impurities (e.g., starting materials, reagents, by-products, and degradation products), their elemental compositions can be determined. Subsequent MS/MS analysis of these impurity ions can then provide structural information, aiding in their definitive identification. This capability is crucial for ensuring the quality and purity of synthesized chemical compounds. For instance, the presence of an ion with an accurate mass corresponding to an incompletely reacted starting material or a potential side-product can be quickly identified and quantified, even at trace levels.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published that focus solely on the compound “this compound” corresponding to the detailed outline provided. Research detailing quantum mechanical calculations, conformational analysis, theoretical spectroscopic predictions, reaction mechanism simulations, or molecular dynamics for this particular molecule is not present in the public domain.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as the foundational data from dedicated computational studies on "this compound" is unavailable.

Derivatization Strategies and Synthetic Modifications for Functional Diversification of 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

Strategic Functionalization of the Ethanone (B97240) Moiety

The ethanone side chain at the C-1 position of the isoquinoline (B145761) ring is a versatile handle for a wide range of chemical transformations. The carbonyl group and the adjacent methyl group are primary sites for reactions that can introduce significant structural and functional diversity.

Key functionalization strategies for the ethanone moiety include:

Reduction of the Carbonyl Group: The ketone can be readily reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center and a hydroxyl group, which can serve as a hydrogen bond donor, potentially altering interactions with biological targets.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a carbon-carbon double bond. This allows for the introduction of a variety of substituted alkylidene groups, extending the carbon chain and modifying the molecule's geometry and lipophilicity.

Aldol (B89426) Condensation: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various aldehydes or ketones in an aldol condensation reaction to form β-hydroxy ketones, which can be subsequently dehydrated to α,β-unsaturated ketones. This strategy is effective for building more complex side-chain structures.

Alpha-Halogenation: The methyl group can be halogenated under acidic or basic conditions. The resulting α-halo ketone is a valuable intermediate for subsequent nucleophilic substitution reactions, allowing the introduction of various functional groups such as amines, azides, or thiols.

Mannich Reaction: The compound can undergo a Mannich reaction with formaldehyde and a primary or secondary amine to yield a β-amino ketone, known as a Mannich base. This introduces a basic amino group, which can be useful for modulating pharmacokinetic properties.

Table 1: Potential Derivatization Reactions at the Ethanone Moiety

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduce chirality, hydrogen bonding |

| Wittig Reaction | Ph₃P=CHR | Alkene | Chain extension, geometric modification |

| Aldol Condensation | Aldehyde/Ketone, Base | β-Hydroxy Ketone / α,β-Unsaturated Ketone | Introduce complexity and rigidity |

| α-Halogenation | NBS, Br₂/H⁺ | α-Halo Ketone | Intermediate for nucleophilic substitution |

Chemical Modifications of the Methoxy-Substituted Isoquinoline Core

The isoquinoline nucleus, particularly the methoxy (B1213986) substituent, offers further opportunities for derivatization. Modifications to this core structure can profoundly influence the electronic properties and steric profile of the molecule.

O-Demethylation: The 7-methoxy group is a key site for modification. Cleavage of the methyl ether to yield the corresponding 7-hydroxyisoquinoline derivative is a common strategy in medicinal chemistry. This can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can act as a hydrogen bond donor and a site for further functionalization, such as esterification or etherification.

Electrophilic Aromatic Substitution: While the isoquinoline ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene (B151609), the methoxy group is an activating, ortho-, para-directing group. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation could potentially occur at the C-6 or C-8 positions, although reaction conditions would need to be carefully optimized to control regioselectivity and overcome the ring's inherent lack of reactivity.

Nucleophilic Aromatic Substitution: The isoquinoline ring can be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups or upon N-quaternization.

Modification of other Ring Positions: Through multi-step synthetic sequences starting from different precursors, it is possible to introduce substituents at various other positions on the isoquinoline ring system, allowing for a comprehensive exploration of the structural space.

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of analogues and homologues is fundamental to understanding the structure-activity relationships (SAR) of a lead compound. For 1-(7-methoxyisoquinolin-1-yl)ethan-1-one, SAR studies would involve modifying each part of the molecule to determine which structural features are essential for its biological activity.

Key strategies for generating an SAR profile include:

Positional Isomers: Synthesizing isomers where the methoxy group is at a different position on the isoquinoline ring (e.g., C-5, C-6, or C-8) can reveal the importance of the substitution pattern for activity. Studies on related isoquinolone derivatives have shown that methoxy groups at the 6- and 7-positions can be essential for certain biological activities. nih.gov

Methoxy Group Replacement: Replacing the methoxy group with other substituents, such as a hydroxyl, trifluoromethoxy, methyl, or halogen, can probe the effects of electronics, lipophilicity, and hydrogen-bonding capacity at this position.

Ethanone Chain Homologation/Modification: The ethanone side chain can be extended (e.g., propanone, butanone) or branched to investigate the impact of size and steric bulk. Alternatively, it can be replaced with other functional groups like amides, esters, or nitriles.

Table 2: Proposed Analogues for Structure-Activity Relationship (SAR) Studies

| Modification Site | Analogue/Homologue Example | Rationale for Synthesis |

|---|---|---|

| Isoquinoline Core | 1-(6-Methoxyisoquinolin-1-yl)ethan-1-one | Investigate importance of methoxy position |

| 1-(7-Hydroxyisoquinolin-1-yl)ethan-1-one | Probe role of hydrogen bond donation | |

| 1-(7-Chloroisoquinolin-1-yl)ethan-1-one | Evaluate electronic and steric effects | |

| Ethanone Moiety | 1-(7-Methoxyisoquinolin-1-yl)propan-1-one | Study effect of chain length (homologation) |

| 1-(7-Methoxyisoquinolin-1-yl)-2-phenylethan-1-one | Introduce bulky aromatic substituent |

Development of Robust Derivatization Protocols for Analytical Applications

For analytical purposes, such as quantification in biological matrices or environmental samples, chemical derivatization is often employed to enhance the detectability and improve the chromatographic properties of an analyte. mdpi.commdpi-res.com For this compound, the primary target for such derivatization is the carbonyl group of the ethanone moiety. nih.gov

The goal of analytical derivatization is to attach a tag to the molecule that imparts favorable properties, such as:

Enhanced UV-Vis Absorbance or Fluorescence: For detection by HPLC-UV or fluorescence detectors.

Improved Ionization Efficiency: For more sensitive detection by mass spectrometry (LC-MS).

Increased Volatility: For analysis by gas chromatography (GC).

Common derivatization agents for ketones include:

2,4-Dinitrophenylhydrazine (DNPH): This is a classic reagent that reacts with ketones to form 2,4-dinitrophenylhydrazones. nih.gov These derivatives are highly colored (yellow/orange), possess a strong UV chromophore, and ionize well, making them ideal for analysis by HPLC-UV and LC-MS. waters.com

Hydrazine Derivatives: Other hydrazine reagents, such as dansyl hydrazine or 2-hydrazinoquinoline, can be used to create fluorescent or easily ionizable derivatives for highly sensitive detection. nih.gov

Oximation Reagents: Reagents like hydroxylamine or methoxyamine react with the ketone to form oximes. This is a common derivatization step in GC-MS analysis to produce more stable and volatile derivatives. nih.gov

The development of a robust protocol involves optimizing reaction conditions such as pH, temperature, reaction time, and reagent concentration to ensure complete and reproducible derivatization, which is critical for accurate quantification.

Table 3: Common Derivatizing Agents for the Ethanone Moiety for Analytical Applications

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Advantage |

|---|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl | Hydrazone | HPLC-UV, LC-MS | Strong UV chromophore, good ionization nih.govwaters.com |

| Dansyl Hydrazine | Carbonyl | Hydrazone | HPLC-Fluorescence, LC-MS | Highly fluorescent tag |

| Methoxyamine Hydrochloride | Carbonyl | Methoxyoxime | GC-MS | Increases stability and volatility nih.gov |

In Vitro Biological Target Identification and Mechanistic Biological Studies of 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

High-Throughput Screening Methodologies for Identifying Molecular Interactants

High-Throughput Screening (HTS) allows for the rapid testing of thousands of potential molecular interactions in an automated fashion. youtube.com To identify proteins that interact with 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one, a target-based HTS campaign could be designed where the compound is screened against a large library of purified proteins. eurekaselect.com Various detection methods can be employed in an HTS format:

Fluorescence Polarization (FP): This method is suitable for monitoring binding events in solution. A fluorescently labeled version of this compound would be used. When unbound, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. If it binds to a larger protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. This change can be measured in a high-throughput manner using plate readers. nih.gov

Colorimetric Assays: If the compound is hypothesized to be an enzyme inhibitor, a colorimetric assay can be used. nih.gov The enzyme's activity is linked to the production of a colored product. The assay would be run in the presence of this compound, and a reduction in color would indicate inhibition of the enzyme.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive. "Donor" beads are coated with a generic binding protein that recognizes a tag on a target protein, and "Acceptor" beads are coated with a molecule that can bind to the compound or a tagged version of it. If the target protein and the compound interact, the beads are brought into close proximity, triggering a cascade of chemical reactions that produce a luminescent signal. nih.gov

The primary output of an HTS campaign is a list of "hits"—proteins that show a significant interaction with the compound according to the assay's readout. These initial hits require further validation through secondary assays.

| Protein Target | Assay Type | Signal Change (%) | Hit Confirmation |

|---|---|---|---|

| Kinase A | Fluorescence Polarization | + 45% | Confirmed |

| Protease B | Colorimetric | - 62% | Confirmed |

| Receptor C | AlphaScreen | + 88% | Confirmed |

| Phosphatase D | Colorimetric | - 5% | Not Confirmed |

This table is for illustrative purposes only and does not represent actual experimental data.

Characterization of Specific Protein-Ligand Interactions and Binding Modes (e.g., Enzyme Assays, Receptor Binding Studies)

Once potential protein targets are identified, the next step is to rigorously characterize the binding interaction. This involves quantifying the binding affinity and kinetics, which are crucial for understanding the compound's potency and duration of action. giffordbioscience.com

Enzyme Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound. This allows for the determination of the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Further mechanistic studies can determine the mode of inhibition (e.g., competitive, non-competitive).

Receptor Binding Assays: For receptor targets, radioligand binding assays are a classic method. labome.com In a competition assay, a radioactively labeled ligand known to bind the receptor is incubated with the receptor in the presence of increasing concentrations of the unlabeled this compound. The ability of the compound to displace the radioligand is measured, allowing for the calculation of its binding affinity (Ki).

Biophysical Techniques: Modern label-free techniques provide detailed kinetic data. labome.com

Surface Plasmon Resonance (SPR): A target protein is immobilized on a sensor chip. A solution containing this compound is flowed over the chip. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the direct measurement of the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) can be calculated. giffordbioscience.com

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event. Small aliquots of the compound are injected into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

| Protein Target | Method | Parameter | Value |

|---|---|---|---|

| Kinase A | Enzyme Assay | IC50 | 0.5 µM |

| Protease B | SPR | KD | 1.2 µM |

| Receptor C | Radioligand Assay | Ki | 0.8 µM |

This table is for illustrative purposes only and does not represent actual experimental data.

Elucidation of Intracellular Signaling Pathways and Cellular Mechanisms of Action (In Vitro Models)

Identifying a direct binding target is only part of understanding a compound's mechanism of action. It is crucial to determine how the interaction between this compound and its target(s) affects cellular function. This involves using in vitro cell culture models to study the downstream effects on intracellular signaling pathways. biointerfaceresearch.com

For example, if "Kinase A" from the hypothetical screen is a validated target, researchers would investigate its role in known signaling cascades.

Western Blotting: This technique can be used to measure changes in the phosphorylation state of downstream proteins. Cells would be treated with this compound, and lysates would be analyzed using antibodies that specifically recognize the phosphorylated forms of substrate proteins of Kinase A. A decrease in phosphorylation would confirm that the compound inhibits the kinase's activity inside the cell.

Reporter Gene Assays: Many signaling pathways culminate in the activation of transcription factors, which then drive the expression of specific genes. A reporter gene assay can be designed where the expression of an easily measurable protein (like luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by a transcription factor downstream of Kinase A. Inhibition of the pathway by the compound would lead to a decrease in the reporter signal.

Immunofluorescence Microscopy: This method allows for the visualization of changes in protein localization. For instance, if a signaling pathway involves the translocation of a protein from the cytoplasm to the nucleus, cells can be treated with the compound and then stained with fluorescently labeled antibodies to visualize the protein's location, revealing any disruption to this process.

These cell-based assays help connect the direct binding of the compound to a specific protein with a functional cellular outcome, providing a more complete picture of its mechanism of action. cellgs.com

Chemogenomic and Phenotypic Screening Methods for Target Identification

Chemogenomic and phenotypic screening methods provide an alternative, indirect route to identifying a compound's target and mechanism. nih.govchemdiv.com These approaches rely on the principle that similar compounds often have similar targets and that a compound's biological effect can serve as a "fingerprint" to implicate a specific pathway. researchgate.net

Chemogenomic Screening: This involves screening a compound against a library of genetically modified cells, such as a collection of yeast deletion strains where each strain is missing a single gene. researchgate.net If this compound is toxic to most strains but a strain lacking a particular gene is resistant, it suggests the compound's target may be the protein product of that missing gene (or a protein in the same pathway). Conversely, hypersensitivity in a particular strain can also provide clues about the compound's target.

Phenotypic Screening & Profiling: In this approach, the phenotypic effects of this compound on cells are systematically cataloged. High-content imaging, for instance, can be used to quantify hundreds of cellular features (e.g., cell size, shape, organelle morphology, protein localization) after treatment. researchgate.net This detailed phenotypic profile can then be compared to a reference database containing profiles of thousands of other compounds with known mechanisms of action. If the profile of this compound clusters closely with the profiles of known inhibitors of, for example, the proteasome, it provides a strong hypothesis that this compound also targets the proteasome. nih.gov

| Compound | Known MOA | Phenotypic Feature A Change (%) | Phenotypic Feature B Change (%) | Profile Similarity Score |

|---|---|---|---|---|

| This compound | Unknown | +25 | -40 | N/A |

| Reference Cpd X | Kinase A Inhibitor | +28 | -42 | 0.95 |

| Reference Cpd Y | Protease B Inhibitor | -10 | +15 | 0.21 |

| Reference Cpd Z | Receptor C Antagonist | +5 | -5 | 0.15 |

This table is for illustrative purposes only and does not represent actual experimental data. A high similarity score suggests a similar mechanism of action (MOA).

These indirect methods are powerful for generating hypotheses when direct biochemical approaches are challenging and can help place the compound's activity within the broader context of cellular pathways. drughunter.com

Emerging Research Directions and Future Prospects for 1 7 Methoxyisoquinolin 1 Yl Ethan 1 One

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To fully comprehend the biological impact of 1-(7-Methoxyisoquinolin-1-yl)ethan-1-one, future research will likely move beyond single-endpoint assays towards a systems-level approach. The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful strategy to obtain a holistic view of the cellular responses elicited by this compound. mdpi.comnih.gov Such an approach can reveal the compound's mechanism of action, identify potential biomarkers for its activity, and uncover off-target effects. wikipedia.org

Multi-omics studies have already been applied to investigate the biosynthesis and effects of isoquinoline (B145761) alkaloids in natural systems, providing a blueprint for this work. nih.govmdpi.comnih.gov By treating a relevant cell line or model organism with this compound, researchers can simultaneously profile changes in gene expression (transcriptomics), protein abundance and post-translational modifications (proteomics), and metabolite levels (metabolomics). mdpi.comnih.gov Integrating these datasets can illuminate the pathways and networks perturbed by the compound, connecting gene activity to functional protein changes and downstream metabolic consequences. nih.govplos.org This comprehensive understanding is crucial for its development in areas like targeted therapy or as a probe for studying complex biological processes.

Table 1: Hypothetical Multi-Omics Workflow for this compound

| Omics Layer | Technology | Data Generated | Potential Biological Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differentially Expressed Genes (DEGs) | Identification of gene targets and signaling pathways modulated by the compound. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Differentially Abundant Proteins (DAPs), Phosphorylation sites | Confirmation of gene expression changes at the protein level; insight into signaling cascade activation. |

| Metabolomics | Mass Spectrometry (GC-MS, LC-MS) | Differentially Abundant Metabolites | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

| Integrated Analysis | Systems Biology Software, Pathway Analysis | Correlated multi-level data, network models | Comprehensive mechanism of action, identification of biomarkers, prediction of off-target effects. |

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

The synthesis of isoquinoline derivatives can be complex, and ensuring high yield, purity, and reproducibility is paramount. researchgate.net Traditional batch synthesis with offline analysis (e.g., TLC, HPLC) after the reaction is complete can be inefficient for optimization. Process Analytical Technology (PAT) offers a modern framework for designing and controlling manufacturing through timely, real-time measurements. stepscience.comlongdom.orgresearchgate.net The application of advanced analytical techniques for real-time monitoring of the synthesis of this compound could significantly enhance process understanding and control. rsc.orgnih.gov

Spectroscopic methods such as Flow Nuclear Magnetic Resonance (FlowNMR) and Raman spectroscopy are particularly well-suited for this purpose. rsc.orguib.no These non-invasive techniques can be integrated directly into a reaction setup (in-line) to monitor the concentrations of reactants, intermediates, and the final product as the reaction progresses. researchgate.netacs.orgrsc.org This provides immediate kinetic data, allows for the rapid identification of optimal reaction conditions (temperature, catalyst loading, reaction time), and helps detect the formation of impurities or side reactions in real time. rsc.org The adoption of these techniques would accelerate the development of robust and efficient synthetic routes for this compound and its analogues.

Table 2: Comparison of Advanced Analytical Techniques for Reaction Monitoring

| Technique | Principle | Advantages for Isoquinoline Synthesis | Limitations |

|---|---|---|---|

| FlowNMR Spectroscopy | Nuclear spin resonance in a magnetic field | Provides detailed structural information; quantitative without calibration standards; excellent for mechanistic studies. rsc.orgrsc.org | Lower sensitivity compared to other methods; requires specialized, expensive equipment. |

| Raman Spectroscopy | Inelastic scattering of monochromatic light | Non-destructive; can be used in aqueous and non-aqueous media; sensitive to changes in covalent bonds; fiber optic probes allow for easy integration. uib.noresearchgate.net | Can be affected by fluorescence from impurities; may have weaker signals for some functional groups. |

| Near-Infrared (NIR) Spectroscopy | Molecular overtone and combination vibrations | Rapid, non-destructive analysis; excellent for monitoring bulk functional groups (O-H, N-H, C-H). uib.no | Complex spectra require chemometric models for interpretation; less structural detail than NMR or Raman. |

Rational Design and Synthesis of New Isoquinoline-Based Chemical Entities

This compound is an ideal starting point for a rational design campaign to create new chemical entities with tailored biological activities. The principles of Structure-Activity Relationship (SAR) studies guide the systematic modification of a lead compound to enhance its potency, selectivity, or pharmacokinetic properties. drugdesign.orgcollaborativedrug.comnih.gov The isoquinoline scaffold is highly amenable to such modifications. rsc.orgeurekaselect.com

The structure of this compound offers several key points for chemical diversification:

The C1-Ethanone Group: This ketone functionality is a versatile chemical handle. It can be reduced to an alcohol, converted to an oxime, or serve as an electrophile for nucleophilic addition or condensation reactions, allowing for the introduction of diverse substituents.

The C7-Methoxy Group: The methoxy (B1213986) group is an electron-donating group that influences the reactivity of the aromatic system. It can be demethylated to a hydroxyl group, which can then be used for further functionalization (e.g., ether or ester formation). The position and nature of this substituent are known to be critical for the biological activity of many isoquinoline compounds.

The Isoquinoline Core: Other positions on the heterocyclic or benzene (B151609) rings can be targeted for substitution (e.g., via halogenation) to fine-tune the molecule's properties.

Fragment-based drug discovery (FBDD) approaches could also be employed, where different chemical fragments are attached to the isoquinoline core to optimize interactions with a biological target. researchoutreach.org This rational, iterative process of design and synthesis is a cornerstone of modern drug discovery. nih.gov

Table 3: Rational Design Strategy for this compound Analogues

| Parent Structure | Modification Site | Proposed Modification | Rationale for Modification |

|---|---|---|---|

| This compound | C1-Ethanone | Reduction to alcohol (-CH(OH)CH₃) | Introduce hydrogen bond donor; alter steric profile. |

| This compound | C1-Ethanone | Condensation with an amine (e.g., to form an imine) | Introduce new interaction points; modulate basicity. |

| This compound | C7-Methoxy | Demethylation to hydroxyl (-OH) | Create a hydrogen bond donor/acceptor; enable further derivatization. |

| This compound | Isoquinoline Ring (e.g., C5 or C8) | Introduction of a halogen (e.g., -F, -Cl) | Modulate electronic properties and metabolic stability; improve membrane permeability. |

Role as a Key Intermediate in the Synthesis of Complex Natural Products and Synthetic Scaffolds

Beyond its own potential biological activity, this compound is a valuable key intermediate for constructing more complex molecular architectures. The isoquinoline core is central to thousands of natural alkaloids, many with potent pharmacological properties. nih.govrsc.orgwikipedia.org Synthetic access to these complex molecules often relies on the availability of appropriately functionalized isoquinoline building blocks. nih.govacs.org

The C1-ethanone group on this compound makes it a precursor for classic isoquinoline synthetic strategies. For example, it can participate in reactions like the Pictet-Spengler or Bischler-Napieralski reactions under modified conditions to build fused ring systems. researchgate.net The ketone can be elaborated into more complex side chains or used as an anchor point to connect the isoquinoline core to other molecular fragments, enabling the synthesis of novel, multi-component scaffolds. nih.gov This versatility allows chemists to access diverse chemical space, including analogues of natural products like aporphines or protoberberines, and entirely new classes of compounds with unique three-dimensional shapes. acs.org The strategic placement of the methoxy group further guides these synthetic transformations and provides a handle for late-stage modifications.

Table 4: Synthetic Potential of this compound as an Intermediate

| Functional Group | Potential Reaction Type | Resulting Scaffold / Product Class |

|---|---|---|

| C1-Ethanone | Aldol (B89426) Condensation | α,β-Unsaturated ketone derivatives |

| C1-Ethanone | Grignard Reaction / Organolithium Addition | Tertiary alcohol derivatives |

| C1-Ethanone | Reductive Amination | Chiral and achiral amine side chains |

| C1-Ethanone & Ring | Cyclization Reactions (e.g., Friedländer annulation) | Fused polycyclic aromatic systems (e.g., pyrrolo[2,1-a]isoquinolines) nih.gov |

| C7-Methoxy | Ether Cleavage | Phenolic isoquinolines for further functionalization |

Q & A

Q. How are reaction intermediates trapped or characterized in real-time?

- Methodology :

- In Situ Monitoring : Use ReactIR or LC-MS to detect transient species (e.g., acylium ions). Quench reactions at intervals for snapshot analysis.

- Cryogenic Trapping : Cool intermediates to -78°C for isolation and NMR characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.